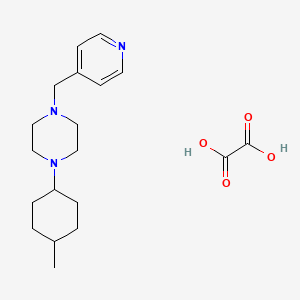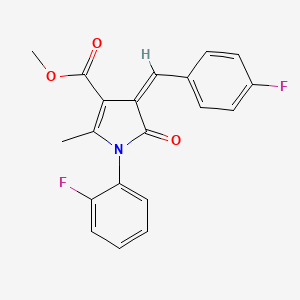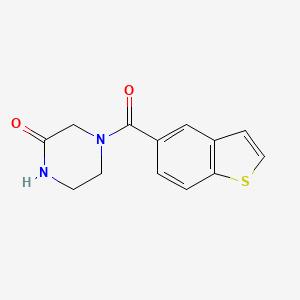
1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate, also known as MPPO, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPO belongs to the family of piperazine derivatives and is a selective antagonist of the sigma-1 receptor.
Mecanismo De Acción
1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate is a selective antagonist of the sigma-1 receptor, which is a transmembrane protein that is expressed in various tissues, including the central nervous system. The sigma-1 receptor is involved in a wide range of physiological processes, including cell survival, neurotransmission, and inflammation. By blocking the sigma-1 receptor, 1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate can modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects
1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate has been shown to have several biochemical and physiological effects. It can reduce oxidative stress and inflammation, protect against neuronal damage, and improve cognitive function. 1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate is its selectivity for the sigma-1 receptor, which allows for targeted modulation of physiological processes. 1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate is also relatively stable and can be easily synthesized. However, one limitation of 1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate is its poor solubility, which can make it challenging to administer in lab experiments.
Direcciones Futuras
There are several future directions for research on 1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate. One area of interest is the development of more potent and selective sigma-1 receptor antagonists. Another direction is the investigation of 1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the use of 1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate as a therapeutic agent for cancer and inflammation is an area that requires further investigation.
Conclusion
In conclusion, 1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a selective antagonist of the sigma-1 receptor and has been shown to have neuroprotective, anti-inflammatory, and antidepressant effects. While there are some limitations to its use in lab experiments, the future directions for research on 1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate are promising and warrant further investigation.
Métodos De Síntesis
The synthesis of 1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate involves a multi-step process that starts with the reaction of 4-methylcyclohexanone with hydrazine hydrate to form 4-methylcyclohexanone hydrazone. This intermediate product is then reacted with 4-pyridinecarboxaldehyde to form the desired product, 1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate. The final product is obtained as an oxalate salt.
Aplicaciones Científicas De Investigación
1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and antidepressant effects. 1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
1-(4-methylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3.C2H2O4/c1-15-2-4-17(5-3-15)20-12-10-19(11-13-20)14-16-6-8-18-9-7-16;3-1(4)2(5)6/h6-9,15,17H,2-5,10-14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMYPBYLABEDOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3=CC=NC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4883709.png)
![5-{[(4-chloro-3-fluorophenyl)amino]methylene}-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4883714.png)

![2-(2-furyl)-7-methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4883731.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4883736.png)
![4-amino-2-methyl-5-{[4-methyl-5-(2-{[(3-methyl-1-adamantyl)acetyl]oxy}ethyl)-1,3-thiazol-3-ium-3-yl]methyl}pyrimidin-1-ium dichloride](/img/structure/B4883737.png)

![N-(2-methoxyethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4883765.png)

![2-chloro-N-{3-[(2-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B4883781.png)

![7-[3-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4883797.png)

![4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4883811.png)